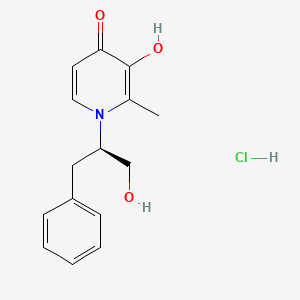
dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a quinazolinyl group, a triazole group, and two carboxylate groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinyl group would likely contribute to the rigidity of the molecule, while the triazole and carboxylate groups could be involved in various interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make it more polar and potentially more soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Preparation and Molecular Rearrangements : Compounds related to the mentioned chemical have been synthesized for their interesting molecular structures and potential for molecular rearrangements. For instance, triazoloquinazolinium betaines have been prepared, showcasing the compound's ability to undergo structural transformations. These preparations often involve complex reactions, highlighting the compound's versatile chemistry (Crabb et al., 1999).
Novel Derivatives Synthesis : Researchers have focused on synthesizing novel derivatives of triazoloquinazolines, demonstrating the compound's adaptability in creating new molecules with potentially unique properties. This includes the development of molecules with specific structural features aimed at enhancing their applicability in various scientific domains (Al-Salahi & Geffken, 2011).
Potential Biological and Medicinal Applications
Anticancer Activity : There's interest in exploring the anticancer potential of triazole and quinazoline derivatives. Some compounds have been screened for their efficacy against various cancer cell lines, indicating the therapeutic potential of such molecules (Pei et al., 2022).
Cardiac Stimulant Activity : Certain derivatives have been evaluated for cardiac stimulant activity, showing that modifications in the quinazolinone nucleus can lead to significant increases in positive inotropic activity. This suggests potential applications in developing treatments for heart-related conditions (Bell et al., 1989).
Computational and Theoretical Studies
- DFT Calculation and Structural Analysis : Advanced computational methods like DFT calculations and Hirshfeld analysis have been applied to study the structural characteristics of triazoloquinazoline derivatives. These studies offer insights into the electronic structure, reactivity, and intermolecular interactions of such compounds, providing a theoretical basis for further experimental investigations (Abuelizz et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-8-9-6-4-5-7-10(9)17-15(16-8)20-12(14(22)24-3)11(18-19-20)13(21)23-2/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBGEFDODSJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
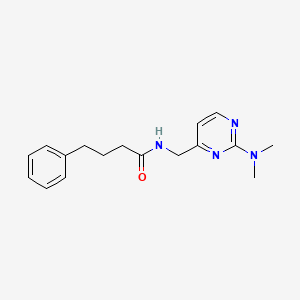
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)
![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)


![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)
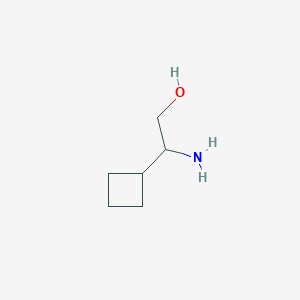
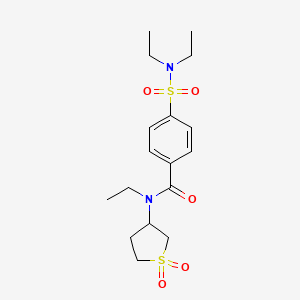

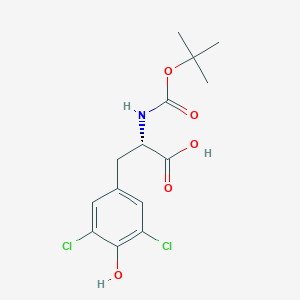
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
